molecular formula C17H10ClN5 B11975212 2-Amino-1-(2-chlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile

2-Amino-1-(2-chlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile

Cat. No.: B11975212
M. Wt: 319.7 g/mol
InChI Key: MSIIUXMQHBDWSO-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrroloquinoxaline core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile typically involves multi-step organic reactions. Common starting materials might include 2-chloroaniline and various quinoxaline derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoxaline derivatives: Known for their biological activities.

    Pyrroloquinoline derivatives: Studied for their potential therapeutic effects.

Uniqueness

The unique combination of the pyrroloquinoxaline core with the 2-chlorophenyl and amino groups in 2-Amino-1-(2-chlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H10ClN5

Molecular Weight

319.7 g/mol

IUPAC Name

2-amino-1-(2-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C17H10ClN5/c18-11-5-1-4-8-14(11)23-16(20)10(9-19)15-17(23)22-13-7-3-2-6-12(13)21-15/h1-8H,20H2

InChI Key

MSIIUXMQHBDWSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=CC=C4Cl)N)C#N

Origin of Product

United States

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